Ethyl 2-(4-bromophenoxy)-2-methylpropanoate
Overview
Description
Scientific Research Applications
Potential Bioactivity
Ethyl 2-(4-bromophenoxy)-2-methylpropanoate and its derivatives have been explored for potential bioactivity. One such compound, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, has shown promise as an analgesic and antidyslipidemic agent. This compound was synthesized and characterized, demonstrating potential in silico antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects (Navarrete-Vázquez et al., 2011).
Radiochemistry
In radiochemistry, derivatives of this compound have been synthesized and radiolabeled. For example, 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid was synthesized, purified, and radiolabeled for potential applications in medical imaging and diagnostics (Abbas et al., 1991).
Polymer Chemistry
In polymer chemistry, derivatives of this compound have been used to create polymeric architectures. Esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers were prepared, characterized, and used as macroinitiators for the synthesis of various polymeric structures, which are of interest for drug delivery bioconjugates (Velázquez et al., 2020).
Synthetic Chemistry
In synthetic chemistry, various derivatives of this compound have been synthesized for different applications. For instance, ethyl 3,4‐dihydro‐2H‐1,4‐benzoxazine‐3‐carboxylate and its derivatives have been synthesized, showing potential applications in creating novel chemical entities (Mayer et al., 2001).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their biofilm inhibition, antioxidant, and mutagenic activities. A series of benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides were synthesized and evaluated for these properties, showing that electron-donating groups enhance the scavenging ability of these compounds (Sheikh et al., 2021).
Properties
IUPAC Name |
ethyl 2-(4-bromophenoxy)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVDAUBZQSIHIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492760 | |
Record name | Ethyl 2-(4-bromophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59227-80-4 | |
Record name | Ethyl 2-(4-bromophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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